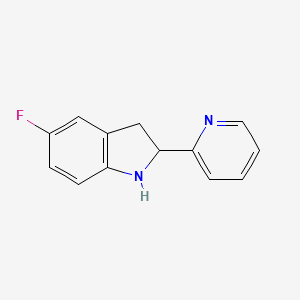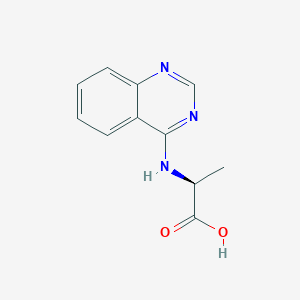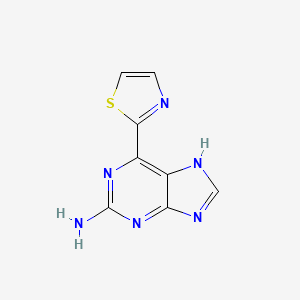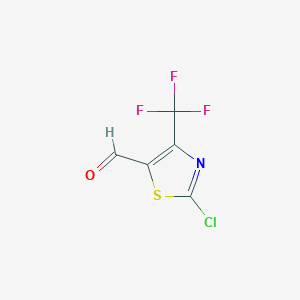![molecular formula C9H15N3OS B11889196 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide CAS No. 117840-41-2](/img/structure/B11889196.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Thia-1,4-diazaspiro[45]dec-3-en-3-yl)acetamide is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and nitrogen atoms within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide typically involves the reaction of appropriate amines with thioglycolic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic ring system.
Substitution: The acetamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Thia-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-ulcer properties.
Mécanisme D'action
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in gastrointestinal health. The compound may inhibit certain enzymes or receptors, leading to its observed anti-ulcer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also exhibit anti-ulcer properties and have a related structural motif.
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
117840-41-2 |
|---|---|
Formule moléculaire |
C9H15N3OS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(13)10-8-11-9(12-14-8)5-3-2-4-6-9/h12H,2-6H2,1H3,(H,10,11,13) |
Clé InChI |
JGGVVWJXSCPGSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2(CCCCC2)NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)


![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)
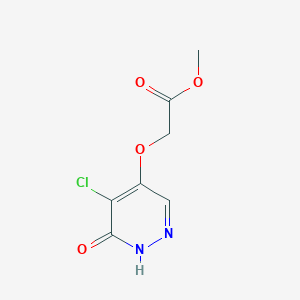
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
